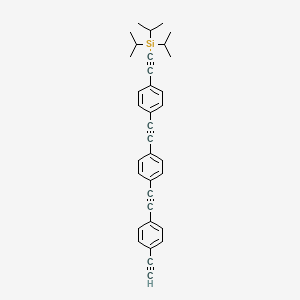

((4-((4-((4-Ethynylphenyl)ethynyl)phenyl)ethynyl)phenyl)ethynyl)triisopropylsilane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Crystal Structure and Synthesis

Crystal Structure : The compound ({4-[(4-bromophenyl)ethynyl]-3,5-diethylphenyl}ethynyl)triisopropylsilane shows a crystal structure where two phenyl rings are nearly parallel, indicating potential π–π interactions and weak C—H⋯π interactions between adjacent molecules (Shu, Moxey, Barlow, & Morshedi, 2015).

Preparation of Aryliodonium Salts : (4-Triisopropylsilylphenyl)phenyliodonium tosylate, a bulky, electron-donating compound, was prepared through a reaction involving (4-tributyltinphenyl)triisopropylsilane, showcasing its steric effects on the configuration of reaction intermediates (Yusubov, Svitich, Yoshimura, Kastern, Nemykin, & Zhdankin, 2015).

Chemical Reactions and Applications

Synthesis of Indoles : The compound was used in the synthesis of indoles with oxygen-bearing substituents, highlighting its role in the palladium-catalyzed reactions of (trimethylsilyl)acetylene (Kondo, Kojima, & Sakamoto, 1997).

Polymer Preparation : A derivative of the compound was utilized in the preparation of a benzene derivative with both polar oligo(ethyleneglycol) chain and hydrophobic alkyl chains, hinting at its utility in polymer science (Toyota, Katsuta, Iwamoto, & Morita, 2011).

Polymerization Reactions : The compound was implicated in the HfCl4 catalyzed polymerization reactions, leading to specific poly(dimethyl-(1,4-pentadienyl)phenylsilane) products (Asao, Tomeba, & Yamamoto, 2005).

Photocatalysts Development : Ethynyl-phenylene substituted derivatives have been utilized to synthesize complexes to explore their photochemical and redox properties, indicating applications in photocatalysis (Davidson, Wilson, Duckworth, Yufit, Beeby, & Low, 2015).

Palladium-catalyzed Synthesis : Utilized in the palladium-catalyzed synthesis of silyl-substituted enynes, highlighting its role in creating specific organic structures (Ishikawa, Ohshita, Ito, & Minato, 1988).

properties

IUPAC Name |

2-[4-[2-[4-[2-(4-ethynylphenyl)ethynyl]phenyl]ethynyl]phenyl]ethynyl-tri(propan-2-yl)silane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H34Si/c1-8-30-9-11-31(12-10-30)13-14-32-15-17-33(18-16-32)19-20-34-21-23-35(24-22-34)25-26-36(27(2)3,28(4)5)29(6)7/h1,9-12,15-18,21-24,27-29H,2-7H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKYWHQDTEWTQAU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Si](C#CC1=CC=C(C=C1)C#CC2=CC=C(C=C2)C#CC3=CC=C(C=C3)C#C)(C(C)C)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H34Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40467931 |

Source

|

| Record name | ((4-((4-((4-Ethynylphenyl)ethynyl)phenyl)ethynyl)phenyl)ethynyl)triisopropylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40467931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

482.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

((4-((4-((4-Ethynylphenyl)ethynyl)phenyl)ethynyl)phenyl)ethynyl)triisopropylsilane | |

CAS RN |

176977-38-1 |

Source

|

| Record name | ((4-((4-((4-Ethynylphenyl)ethynyl)phenyl)ethynyl)phenyl)ethynyl)triisopropylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40467931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-Phenylpyrazolo[1,5-a]pyridin-3-yl)-1-ethanone](/img/structure/B1313256.png)

![(R)-(2,2'-Dimethoxy-[1,1'-binaphthalene]-3,3'-diyl)diboronic acid](/img/structure/B1313267.png)

![(S)-N,N-Dimethyl-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B1313291.png)

![1-Heptanol, 7-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-](/img/structure/B1313293.png)